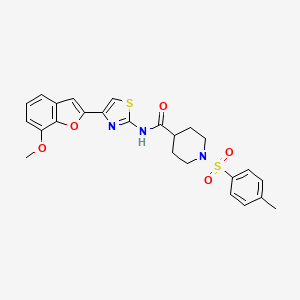

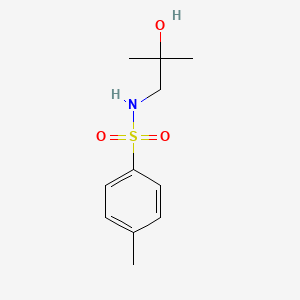

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

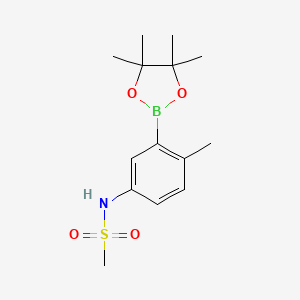

“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .Applications De Recherche Scientifique

- Hyperbranched HPMA Polymers : These polymers are synthesized with ease and possess multiple functional groups. They offer high drug loading capacity while maintaining solubility. Researchers have explored HPMA polymers for targeted drug delivery in cancer therapy .

- Gemcitabine Pro-Drug : A gemcitabine-functionalized HPMA polymer pro-drug demonstrated toxicity against pancreatic cancer cells (MIA PaCa-2) both in 2D cultures and 3D spheroids. In vivo studies showed tumor accumulation, particularly for an 18 nm diameter HPMA polymer .

- HPMA derivatives can be incorporated into hydrogel matrices or coatings. For instance, they can enhance the stability and performance of biomedical coatings, such as wound dressings or implant surfaces .

- Some HPMA derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, exhibit inhibitory effects on nitric oxide (NO) production in macrophages. This anti-inflammatory potential could be relevant in various disease contexts .

- HPMA polymers can be engineered into nanoparticles for imaging purposes. Their small size (7–40 nm) allows efficient internalization in cancer cells and transport within dense tumor spheroids .

- HPMA derivatives, including 2-hydroxy-2-methylpropylbenzenesulfonamide, can serve as photoinitiators or crosslinkers in polymerization processes. These play a crucial role in creating hydrogels, coatings, and other materials .

- HPMA derivatives find use as modifying agents. For example, vitamin C (L-ascorbic acid) can be synthesized using HPMA-based reagents .

Drug Delivery Systems

Biomedical Coatings

Anti-Inflammatory Properties

Polymer Nanoparticles for Imaging

Photoinitiators and Crosslinkers

Chemical Modification Reagents

Safety and Hazards

Orientations Futures

The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOFVDOIJAMYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)

![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)

![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)